
1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene is a halogenated organic compound with the molecular formula C3Cl5F This compound is characterized by the presence of five chlorine atoms and one fluorine atom attached to a three-carbon propene backbone
Méthodes De Préparation
The synthesis of 1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene typically involves the halogenation of propene derivatives. One common method includes the reaction of 1,1,3,3,3-Pentachloropropane with a fluorinating agent under controlled conditions. Industrial production methods often utilize large-scale halogenation reactors to ensure efficient and high-yield synthesis of the compound.
Analyse Des Réactions Chimiques
1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Addition Reactions: The double bond in the propene backbone allows for addition reactions with halogens, hydrogen, or other electrophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form different alkenes or alkynes.
Common reagents used in these reactions include halogenating agents, hydrogen gas, and strong bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the concentration of the compound.
Comparaison Avec Des Composés Similaires
1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene can be compared with other halogenated propene derivatives, such as:
1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane: Similar in structure but with additional fluorine atoms, leading to different chemical properties and reactivity.
1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane: Another closely related compound with variations in the position of halogen atoms.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
815-15-6 |
|---|---|
Formule moléculaire |
C3Cl5F |
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
1,1,3,3,3-pentachloro-2-fluoroprop-1-ene |
InChI |
InChI=1S/C3Cl5F/c4-2(5)1(9)3(6,7)8 |
Clé InChI |
JFPCQBWUOJIHLS-UHFFFAOYSA-N |
SMILES canonique |
C(=C(Cl)Cl)(C(Cl)(Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


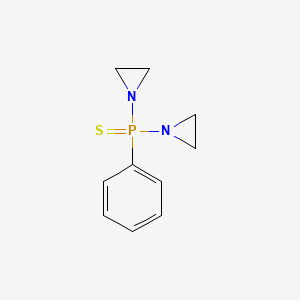
![8-Fluoro-4,5-dihydrobenzo[e][2]benzofuran-1,3-dione](/img/structure/B14749521.png)
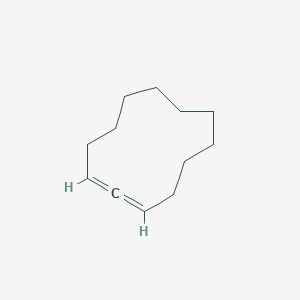
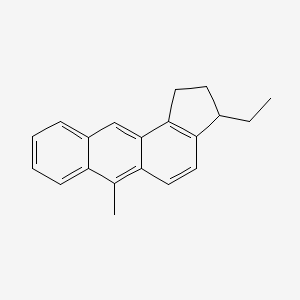
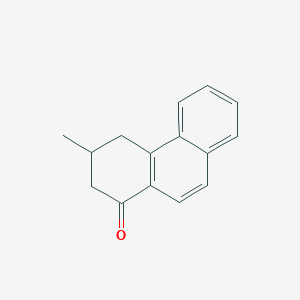
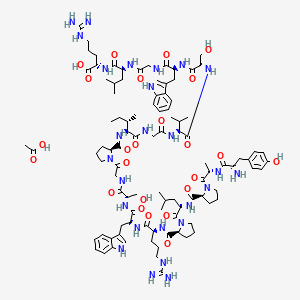
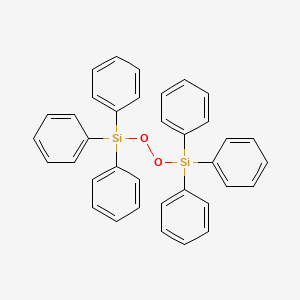
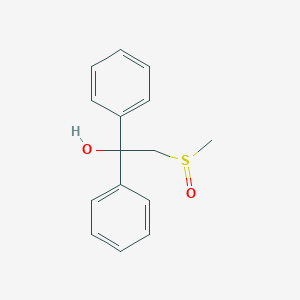

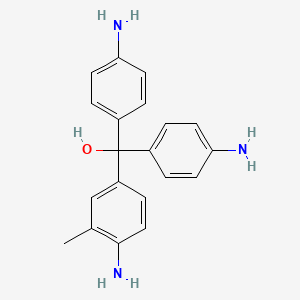
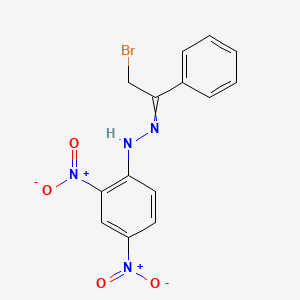
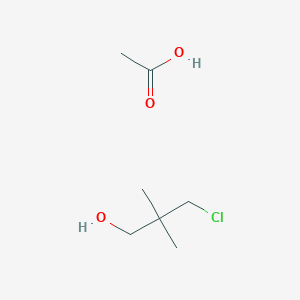
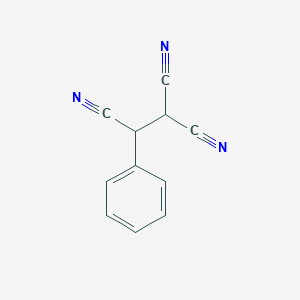
![Acetonitrile, [(4-nitrobenzoyl)oxy]-](/img/structure/B14749595.png)
